Serine, O-amino-, monohydrochloride

serine hydroxymethyltransferase PLP-dependent enzyme inhibition one-carbon metabolism

Serine, O-amino-, monohydrochloride (CAS 89170-21-8), also known as O-aminoserine hydrochloride or 2-amino-3-aminooxypropanoic acid hydrochloride, is a non-canonical amino acid derivative in which the β-hydroxyl group of serine is replaced by an aminooxy (–ONH₂) moiety. The hydrochloride salt form (MW 156.57 g/mol, C₃H₉ClN₂O₃) is the most common commercially available presentation.

Molecular Formula C3H9ClN2O3
Molecular Weight 156.57 g/mol
CAS No. 89170-21-8
Cat. No. B3058373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine, O-amino-, monohydrochloride
CAS89170-21-8
Molecular FormulaC3H9ClN2O3
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)ON.Cl
InChIInChI=1S/C3H8N2O3.ClH/c4-2(1-8-5)3(6)7;/h2H,1,4-5H2,(H,6,7);1H
InChIKeyZHNYJDDZPCIZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serine, O-amino-, monohydrochloride (CAS 89170-21-8): A Bifunctional Aminooxy Amino Acid for PLP-Dependent Enzyme Inhibition and Chemoselective Bioconjugation


Serine, O-amino-, monohydrochloride (CAS 89170-21-8), also known as O-aminoserine hydrochloride or 2-amino-3-aminooxypropanoic acid hydrochloride, is a non-canonical amino acid derivative in which the β-hydroxyl group of serine is replaced by an aminooxy (–ONH₂) moiety . The hydrochloride salt form (MW 156.57 g/mol, C₃H₉ClN₂O₃) is the most common commercially available presentation . This single substitution fundamentally alters the chemical and biological properties of the serine scaffold, conferring two orthogonal, quantifiable capabilities: (i) potent, mechanism-based inhibition of pyridoxal-5′-phosphate (PLP)-dependent enzymes through oxime formation with the PLP cofactor, and (ii) chemoselective oxime ligation with aldehyde- or ketone-bearing molecules under mild conditions [1][2]. The compound is supplied as a racemic (DL) mixture, with the D-enantiomer being the pharmacologically active species for enzyme inhibition.

Why L-Serine, D-Cycloserine, or Simple Aminooxy Compounds Cannot Replace O-Amino-Serine Monohydrochloride for Specialized Research Applications


Generic substitution fails because no single analog simultaneously possesses the amino acid backbone required for ribosomal or solid-phase peptide incorporation, the aminooxy warhead that reacts chemoselectively with aldehydes and PLP cofactors, and the demonstrated potency profile against serine hydroxymethyltransferase (SHMT) [1]. L-Serine lacks the aminooxy group entirely and cannot form oxime linkages or inhibit PLP enzymes via oxime formation. D-Cycloserine, while an SHMT inhibitor, is a constrained cyclic analog that cannot be incorporated into linear peptides by standard SPPS and exhibits markedly slower enzyme interaction kinetics (1.6 × 10² M⁻¹ s⁻¹ vs. 6.5 × 10³ M⁻¹ s⁻¹ for O-amino-D-serine) [2]. Simple aminooxy compounds such as aminooxyacetic acid (AAA) and hydroxylamine lack the amino acid backbone, rendering them useless as peptide building blocks and conferring different enzyme specificity profiles [3]. Methoxyamine, a minimal aminooxy derivative, is approximately 14-fold less potent against SHMT (Ki = 25 μM vs. 1.8 μM for O-amino-D-serine) [4]. The monohydrochloride salt further distinguishes itself from the free base (CAS 1187-83-3) through improved aqueous solubility and solid-state storage stability, critical for reproducible experimental workflows.

Serine, O-amino-, monohydrochloride (CAS 89170-21-8): Quantitative Head-to-Head Differentiation Evidence for Scientific Procurement Decisions


14-Fold Greater SHMT Inhibitory Potency vs. Methoxyamine, and ~1,700-Fold vs. Glycine

O-Amino-D-serine (OADS, the D-enantiomer contained within the DL-racemate supplied as CAS 89170-21-8) inhibits sheep liver serine hydroxymethyltransferase (SHMT) with a Ki of 1.8 μM as a reversible noncompetitive inhibitor with respect to serine substrate [1]. In a direct comparative study from the same laboratory using the identical enzyme preparation and assay conditions, methoxyamine — the smallest substituted aminooxy derivative — inhibited SHMT with a Ki of 25 μM [2]. This represents a 13.9-fold potency advantage for OADS. For broader context, glycine, the natural product of the SHMT reaction, acts as a competitive inhibitor of the soybean nodule SHMT isoform with a Ki of 3,000 μM [3], placing OADS approximately 1,700-fold more potent. The carboxyl group of OADS contributes to the enhanced rate of initial enzyme interaction (6.5 × 10³ M⁻¹ s⁻¹ for Schiff base disruption) compared to methoxyamine (1.3 × 10³ M⁻¹ s⁻¹), as explicitly noted by Acharya et al. [2].

serine hydroxymethyltransferase PLP-dependent enzyme inhibition one-carbon metabolism

Rapid Biphasic Kinetic Mechanism with Unique PLP Release Intermediate vs. Hydroxylamine and D-Cycloserine

The interaction of O-amino-D-serine (OADS) with SHMT proceeds through a mechanistically distinct biphasic pathway characterized by rapid disruption of the enzyme-PLP Schiff base (k₁ = 6.5 × 10³ M⁻¹ s⁻¹) with concomitant release of free PLP as a spectroscopically detectable intermediate, followed by slow unimolecular oxime formation (k₂ = 2 × 10⁻³ s⁻¹) [1]. In the directly comparative study by Baskaran et al. (1989, companion paper), hydroxylamine failed to produce detectable PLP intermediate formation, indicating a divergent reaction pathway [2]. D-Cycloserine interaction with SHMT was approximately 40-fold slower (1.6 × 10² M⁻¹ s⁻¹) than OADS for the initial binding step, and proceeds via a fundamentally different mechanism that does not involve PLP release [2]. Among the aminooxy compounds tested, AAA and L-canaline also generated PLP intermediates, but L-canaline reacted more slowly than OADS as measured by enzyme-Schiff base disruption [2]. This kinetic signature — rapid PLP release followed by slow oxime trapping — is diagnostic of serine-mimetic aminooxy inhibitors and is most pronounced with OADS.

enzyme mechanism stopped-flow kinetics PLP cofactor oxime formation

Chemoselective Oxime Ligation: Orthogonal Reactivity with Aldehydes in the Presence of All Canonical Amino Acid Functionalities

O-Amino-serine (Ams) functions as an orthogonally reactive building block for chemoselective ligation chemistry. Spetzler and Hoeg-Jensen (1999) demonstrated that Fmoc-Ams(Boc)-OH can be incorporated into peptides via standard solid-phase peptide synthesis (SPPS) at both N-terminal and internal positions, and under acidic conditions (pH < 5), the deprotected aminooxy side chain selectively forms stable oxime bonds with aldehyde-containing molecules in the presence of all other common amino acid side-chain functionalities, including the ε-amine of lysine, the thiol of cysteine, and the imidazole of histidine [1]. This chemoselectivity is a direct consequence of the reduced pKa of the aminooxy group (~4–5) relative to lysine's ε-amine (~10.5), enabling pH-controlled orthogonal reactivity. In contrast, canonical serine lacks any chemoselective handle; cysteine-based ligation (maleimide, iodoacetamide) requires a thiol not present in all target peptides; and lysine-based conjugation is inherently non-specific in poly-lysine contexts. The Ams residue enabled the synthesis of both peptide dimers and glycopeptides from a single peptide precursor, demonstrating multifunctional utility [1]. No racemization of the Ams residue was detected by HPLC under the ligation conditions, confirming configurational stability critical for stereochemically defined conjugates [1].

chemoselective ligation oxime conjugation peptide chemistry glycopeptide synthesis

Monohydrochloride Salt Provides Enhanced Solid-State Stability and Aqueous Solubility vs. Free Base for Reproducible Experimental Workflows

The monohydrochloride salt (CAS 89170-21-8, MW 156.57 g/mol) is the commercially preferred form of O-amino-serine, offered at ≥98% purity by multiple ISO-certified suppliers . The free base (CAS 1187-83-3, MW 120.11 g/mol) exists as a zwitterion and is reported to have more limited aqueous solubility and greater hygroscopicity, which can lead to inaccurate weighing and variability in assay concentrations. While explicit comparative solubility measurements between the free base and hydrochloride salt have not been published in the primary literature, the general principle of hydrochloride salt formation improving aqueous solubility of amino acid derivatives through disruption of zwitterionic crystal packing is well established in pharmaceutical salt selection science [1]. Supplier specifications consistently recommend storage of the hydrochloride salt sealed in dry conditions at 2–8°C, indicating engineered solid-state stability suitable for multi-year laboratory inventory . The hydrochloride counterion also simplifies preparation of precise molar solutions by providing a defined, non-hygroscopic solid with stoichiometric HCl content.

salt selection compound handling solubility long-term storage

Procurement-Driven Application Scenarios for Serine, O-amino-, monohydrochloride (CAS 89170-21-8) Based on Quantitatively Differentiated Evidence


PLP-Dependent Enzyme Inhibitor Screening and Mechanistic Probe Development Targeting SHMT in Cancer Metabolism

Researchers investigating serine hydroxymethyltransferase (SHMT) as a therapeutic target in one-carbon metabolism can employ Serine, O-amino-, monohydrochloride as a validated, quantitatively characterized inhibitor probe. With a Ki of 1.8 μM against sheep liver SHMT and a well-defined biphasic kinetic mechanism featuring detectable PLP intermediate formation, the compound serves as both a potency benchmark (14-fold more potent than methoxyamine, Ki = 25 μM) and a mechanistic control for distinguishing true PLP-enzyme engagement from nonspecific aldehyde reactivity [1][2]. The hydrochloride salt ensures accurate preparation of inhibitor stock solutions for dose-response screening campaigns, while the commercial availability at ≥98% purity supports SAR follow-up studies without the need for in-house synthesis of the aminooxy warhead [3].

Chemoselective Peptide and Glycopeptide Conjugation via Oxime Ligation for Chemical Biology and Vaccine Design

Laboratories performing chemoselective bioconjugation can incorporate O-amino-serine (as Fmoc-Ams(Boc)-OH, prepared from the hydrochloride salt) into synthetic peptides using standard Fmoc-SPPS protocols, followed by pH-controlled (pH < 5) oxime ligation with aldehyde-functionalized carbohydrates, fluorophores, or drug payloads [1]. This strategy achieves site-specific conjugation without protecting group manipulation of lysine, cysteine, or histidine residues, as validated by Spetzler and Hoeg-Jensen through successful synthesis of both peptide dimers and glycopeptide conjugates from a single peptide precursor [1]. The absence of Ams racemization during ligation ensures stereochemical integrity of the final conjugate, a critical quality attribute for biological evaluation.

Synthesis of Orthogonally Protected Amino Acid Derivatives for Peptide Medicinal Chemistry

Medicinal chemistry groups synthesizing modified peptides can use the hydrochloride salt as a convenient starting material for preparing orthogonally protected Fmoc-Ams(Boc)-OH building blocks in both L- and D-configurations [1]. This enables systematic exploration of stereochemical requirements in peptide ligand-receptor interactions, with the aminooxy side chain providing a latent reactive handle for late-stage diversification via oxime ligation. The hydrochloride salt form facilitates direct use in protection reactions (Boc/Fmoc installation) without the need for counterion exchange, streamlining the synthetic workflow [2].

Hydroxylamine-Related Impurity Detection and Quantification Method Development for Biopharmaceutical Quality Control

Analytical development laboratories can utilize O-amino-serine hydrochloride as a reference standard in spectrophotometric methods for quantifying compounds bearing the aminooxy (–ONH₂) functional group. A published stoichiometric assay exploiting the reaction of aminooxy compounds with PLP to form oximes detectable at characteristic wavelengths (325 nm for the terminal oxime; 388 nm for intermediates) has been validated with O-aminoserine, hydroxylamine, canaline, and aminooxyacetic acid [3]. The compound's defined stoichiometry (monohydrochloride salt) and high purity make it suitable as a calibration standard for this method, which is applicable to monitoring residual hydroxylamine or aminooxy-functionalized drug-linker intermediates in ADC (antibody-drug conjugate) manufacturing.

Quote Request

Request a Quote for Serine, O-amino-, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.